N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8Cl2N2O4S It is characterized by the presence of dichloro and nitro groups on the phenyl ring, which are attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route involves the metal-promoted tandem nitration and halogenation, which shows high chemoselectivity and functional group compatibility . Common nitration reagents used include copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and chloro) on the aromatic ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chloro or nitro groups.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidized products may include sulfonic acids or other oxidized derivatives.
Scientific Research Applications
N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (nitro and chloro) on the aromatic ring can influence its reactivity and binding affinity to biological molecules. The compound may act as an inhibitor of certain enzymes or proteins, disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide: Similar structure with different positions of the chloro groups.
N-(2,6-Dimethyl-4-nitrophenyl)benzenesulfonamide: Similar structure with methyl groups instead of chloro groups.
Uniqueness
N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of the chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
16939-30-3 |
---|---|
Molecular Formula |
C12H8Cl2N2O4S |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-(2,6-dichloro-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-10-6-8(16(17)18)7-11(14)12(10)15-21(19,20)9-4-2-1-3-5-9/h1-7,15H |
InChI Key |
LGLQWFNMGMIHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.